N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-7-2-1-3-8(4-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNXPSMXYIVKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 3-bromoaniline with a pyrimidine derivative. One common method involves the condensation of 3-bromoaniline with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reagents. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
This reaction replaces the bromine with aryl/heteroaryl groups using palladium catalysts.
| Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, arylboronic acid, THF, 80°C | N-(3-arylphenyl)-6-hydroxypyrimidine-4-carboxamide | 65–78% |
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .
Oxidation Reactions
The hydroxyl group on the pyrimidine ring can be oxidized to a carbonyl group.
Oxidation to Pyrimidine-4-carboxylic Acid
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 4 h | 6-oxo-1,6-dihydropyrimidine-4-carboxamide | 52% | |
| CrO₃, AcOH | Reflux, 2 h | 6-oxo-1,6-dihydropyrimidine-4-carboxamide | 48% |
Key Finding : Oxidation under acidic conditions preserves the carboxamide group while converting the hydroxyl to a ketone .
Reduction Reactions
The carboxamide group can be reduced to an amine.
LiAlH₄-Mediated Reduction
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, anhydrous THF, 0°C → RT | N-(3-bromophenyl)-6-hydroxypyrimidine-4-methylamine | 61% |
Note : Over-reduction of the pyrimidine ring is avoided by controlling temperature and reaction time .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring undergoes NAS at specific positions.
Chlorination at C2 Position
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| POCl₃, DMF, 100°C, 6 h | 2-chloro-N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide | 73% |
Application : Chlorinated derivatives show enhanced inhibitory activity against enzymatic targets like SDH .
Electrochemical Transformations
Electrochemically induced reactions enable multicomponent syntheses.
| Conditions | Product | Current Efficiency | Reference |
|---|---|---|---|
| Graphite anode, Fe cathode, NaBr, n-PrOH, 97°C | Bromophenyl-isoxazole-pyran hybrids | 243% |
Mechanism : Anodic oxidation initiates chain reactions involving Knoevenagel condensation and Michael addition .
Morpholine Substitution
| Reagents/Conditions | Product | IC₅₀ (NAPE-PLD) | Reference |
|---|---|---|---|
| (S)-3-hydroxypyrrolidine, DCC, DMAP | N-(3-bromophenyl)-6-hydroxypyrimidine-4-morpholinecarboxamide | 72 nM |
SAR Insight : Hydrophilic substituents at R₃ improve enzyme inhibition potency .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is being investigated as a potential pharmacophore for developing new drugs targeting cancer and inflammatory diseases. Its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle, suggests its role in disrupting cellular respiration and ATP production, which can be leveraged for therapeutic purposes .
- Biological Research
-
Materials Science
- Due to its unique structural features, this compound is explored for developing novel materials with specific electronic and optical properties. Its chemical reactivity allows for modifications that can tailor these properties for applications in electronics or photonics.
-
Chemical Biology
- The compound is employed in designing chemical probes that investigate the functions of specific proteins within biological systems. This application is crucial for understanding cellular processes and disease states at a molecular level.
Case Studies
Several studies highlight the biological activity and therapeutic potential of this compound:
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds induce apoptosis through SDH inhibition, which is critical for energy metabolism in rapidly proliferating cancer cells .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against specific bacterial strains. The mechanism likely involves disrupting metabolic processes essential for bacterial growth and survival .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Hydrogen Bonding: The hydroxyl group in the target compound may enhance target binding compared to thioxo or amino substituents in Compound 1, which prioritize sulfur-mediated interactions.
Bioactivity: Thieno-pyrimidine derivatives like Compound 1 often exhibit anticancer activity due to their planar fused-ring systems, whereas simpler pyrimidines may target kinases or inflammatory pathways .
Research Findings and Limitations
- Kinase Inhibition: Pyrimidine carboxamides are known ATP-competitive kinase inhibitors. The bromophenyl group may occupy hydrophobic pockets in kinase active sites, as seen in similar compounds .
- Antimicrobial Potential: Brominated aromatic systems are associated with antibacterial activity, possibly due to halogen bonding with microbial enzymes.
Gaps in Evidence
- No crystallographic data or SHELX-refined structures for the target compound are cited in the provided materials, though SHELX remains a standard for such analyses .
- Biological screening results (e.g., cytotoxicity, selectivity) are absent, limiting mechanistic conclusions.
Biological Activity
N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a hydroxypyrimidine core, which is known to influence its biological properties. The compound's structure can be summarized as follows:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains bromophenyl group; pyrimidine core | Inhibits succinate dehydrogenase |
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the citric acid cycle. This inhibition disrupts the conversion of succinate to fumarate, leading to decreased ATP production in cells, which can result in cell death, particularly in pathogenic organisms.
Biochemical Pathways
The inhibition of SDH by this compound is significant because it directly affects cellular respiration and energy metabolism. By impairing ATP production, it can induce apoptosis in susceptible cells, making it a potential candidate for therapeutic applications against various diseases, including cancer and infections caused by fungi or bacteria.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antibacterial activity .
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits SDH activity in various cell lines, leading to reduced proliferation rates and increased rates of apoptosis.
- Therapeutic Potential : The compound has been explored as a potential pharmacophore in drug design aimed at treating cancer and inflammatory diseases due to its ability to modulate key enzymatic pathways involved in cell growth and survival.
Q & A
Q. How to optimize solubility for in vivo studies without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
